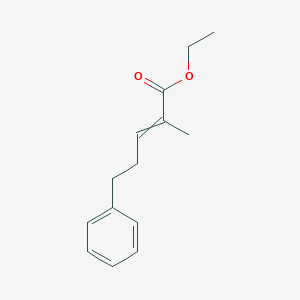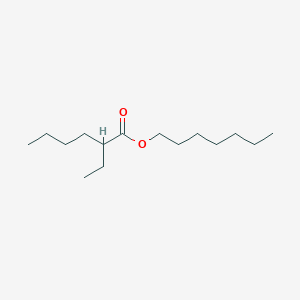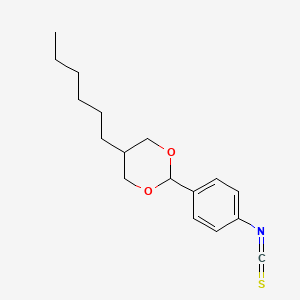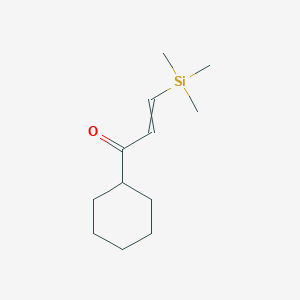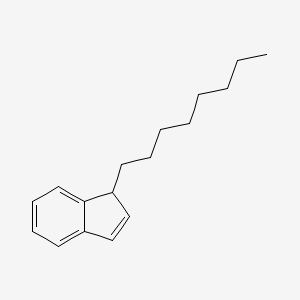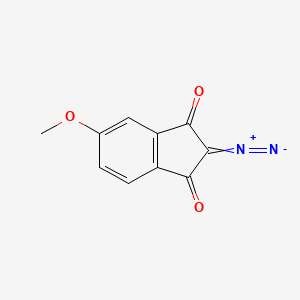
2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate is a chemical compound with a unique structure that includes a diazonium group, a methoxy group, and an indenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate typically involves the diazotization of 5-methoxy-1-oxo-1H-inden-3-ol. This process can be carried out using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt . The reaction is generally performed in an aqueous medium to ensure the stability of the diazonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial to ensure the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides, leading to the formation of substituted indenones.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide or sodium hydroxide under mild conditions.
Coupling Reactions: Often use phenols or anilines in the presence of a base such as sodium acetate.
Reduction Reactions: Commonly employ reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substituted Indenones: Formed through nucleophilic substitution.
Azo Dyes: Resulting from azo coupling reactions.
Amines: Produced via reduction of the diazonium group.
Applications De Recherche Scientifique
2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its role in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-methyl-1H-inden-3-olate
- 2-Diazonio-1,3-indanedione
Uniqueness
2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate is unique due to the presence of the methoxy group, which can influence its reactivity and stability. This structural feature distinguishes it from other diazonium compounds and can lead to different chemical behaviors and applications.
Propriétés
Numéro CAS |
115044-20-7 |
|---|---|
Formule moléculaire |
C10H6N2O3 |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
2-diazo-5-methoxyindene-1,3-dione |
InChI |
InChI=1S/C10H6N2O3/c1-15-5-2-3-6-7(4-5)10(14)8(12-11)9(6)13/h2-4H,1H3 |
Clé InChI |
JORFLVDZOCKQTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(=[N+]=[N-])C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





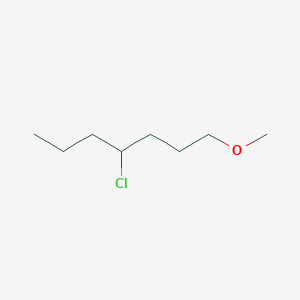
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
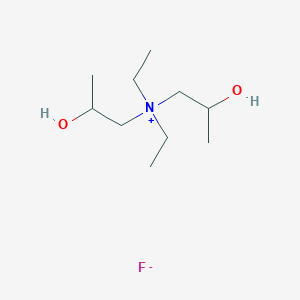
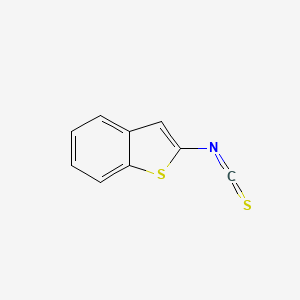
![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
